molecular formula C71H95N17O17 B13432949 (2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide

Cat. No.: B13432949
M. Wt: 1458.6 g/mol
InChI Key: IIVOCLUSUDNCOB-XTSUYQFWSA-N
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Description

The compound (2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino and oxo groups, as well as a dinitroanilino moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the amino-oxohexanoyl intermediate, followed by the sequential addition of various amino and phenylpropanoyl groups. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and continuous flow reactors. These methods allow for the efficient and scalable production of complex molecules while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The dinitroanilino moiety can be reduced to form corresponding amines.

    Substitution: The phenylpropanoyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the dinitroanilino moiety can produce corresponding amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the dinitroanilino moiety may interact with cellular proteins, leading to the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which allow for diverse chemical reactivity and potential biological activity. Its specific combination of amino, oxo, and dinitroanilino groups distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C71H95N17O17

Molecular Weight

1458.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C71H95N17O17/c1-41(2)34-54(66(95)80-51(62(73)91)22-13-15-31-76-50-29-26-47(87(100)101)39-58(50)88(102)103)83-65(94)53(24-16-32-77-71(74)75)82-67(96)55(35-44-18-8-6-9-19-44)85-68(97)56(36-45-20-10-7-11-21-45)84-64(93)52(23-12-14-30-72)81-63(92)42(3)79-69(98)57-25-17-33-86(57)70(99)43(4)78-60(89)37-46-38-61(90)105-59-40-48(104-5)27-28-49(46)59/h6-11,18-21,26-29,38-43,51-57,76H,12-17,22-25,30-37,72H2,1-5H3,(H2,73,91)(H,78,89)(H,79,98)(H,80,95)(H,81,92)(H,82,96)(H,83,94)(H,84,93)(H,85,97)(H4,74,75,77)/t42-,43-,51-,52-,53-,54-,55-,56-,57-/m0/s1

InChI Key

IIVOCLUSUDNCOB-XTSUYQFWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(C)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC

Origin of Product

United States

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